molecular formula C13H23NO4 B2371467 2-(Boc-aminomethyl)-cyclohexanecarboxylic acid CAS No. 1492688-56-8

2-(Boc-aminomethyl)-cyclohexanecarboxylic acid

Cat. No.: B2371467
CAS No.: 1492688-56-8
M. Wt: 257.33
InChI Key: IUQFRNOACLZZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Boc-aminomethyl)-cyclohexanecarboxylic acid is a compound that features a cyclohexane ring with a carboxylic acid group and a Boc-protected aminomethyl group. The Boc (tert-butyloxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is valuable in various fields of research, including organic chemistry and medicinal chemistry, due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-aminomethyl)-cyclohexanecarboxylic acid typically involves the protection of the aminomethyl group with a Boc group. One common method is to react 2-aminomethyl-cyclohexanecarboxylic acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Boc-aminomethyl)-cyclohexanecarboxylic acid undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

    Amidation Reactions: The carboxylic acid group can react with amines to form amides in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification Reactions: The carboxylic acid group can be esterified with alcohols using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), dichloromethane.

    Amidation: EDCI, HOBt, amines.

    Esterification: DCC, DMAP, alcohols.

Major Products Formed

    Deprotection: 2-aminomethyl-cyclohexanecarboxylic acid.

    Amidation: Amides of this compound.

    Esterification: Esters of this compound.

Scientific Research Applications

2-(Boc-aminomethyl)-cyclohexanecarboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Boc-aminomethyl)-cyclohexanecarboxylic acid primarily involves the protection and deprotection of the amine group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthetic processes. This selective deprotection is crucial in peptide synthesis and other applications where precise control over functional group reactivity is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Boc-aminomethyl)-cyclohexanecarboxylic acid is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to aromatic rings like phenyl. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable building block in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-6-4-5-7-10(9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQFRNOACLZZOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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